4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2. This compound is notable for its unique structure, which includes a pyrrolo[1,2-b]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolo[1,2-b]pyrazole ring system . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyrazole derivatives, such as:
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Pyrrolo[1,2-a]pyrazine derivatives
Uniqueness
What sets 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid apart is its specific functional groups and the resulting chemical and biological properties. Its hydroxyl and carboxylic acid groups confer unique reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity and interactions with other molecules .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-1-2-9-6(5)4(3-8-9)7(11)12/h3,5,10H,1-2H2,(H,11,12) |
InChI Key |
HMARLFCXZBHVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)C1O |
Origin of Product |
United States |
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